4-(Aminomethyl)-2-ethoxyphenol (CAS 90643-06-4), frequently utilized and procured as its hydrochloride salt (CAS 105026-85-5) under the name ethylvanillylamine, is a primary benzylamine building block . Structurally, it is the 3-ethoxy homolog of the widely used vanillylamine. It features a primary amine for amidation, a phenolic hydroxyl for functionalization or polymer cross-linking, and an ethoxy ether linkage that imparts distinct physicochemical properties. In industrial and pharmaceutical procurement, this compound is primarily sourced as a specialized precursor for synthesizing modified capsaicinoid analogs, bioenhancers, and functional polymers where the baseline lipophilicity and steric profile of a standard methoxy group are insufficient for the target application [1].
Substituting 4-(Aminomethyl)-2-ethoxyphenol with its closest generic analog, vanillylamine (which possesses a methoxy group), fundamentally alters the pharmacokinetic and physicochemical profile of downstream products . In the synthesis of TRPV1 agonists (capsaicinoids), the transition from a methoxy to an ethoxy group significantly increases the octanol-water partition coefficient (LogP) of the resulting active pharmaceutical ingredient. This shift directly dictates the transdermal penetration rate and receptor binding kinetics in topical analgesic formulations [1]. If a buyer procures standard vanillylamine for a formulation optimized for ethyl-capsaicinoids, the resulting product will suffer from mismatched lipophilicity, leading to altered skin flux rates and failing bioequivalence or target efficacy metrics.
The primary procurement driver for 4-(Aminomethyl)-2-ethoxyphenol is its ability to increase the lipophilicity of downstream amides. When reacted with fatty acyl chlorides to form capsaicin analogs, the ethoxy group contributes an additional methylene unit compared to vanillylamine. This structural modification increases the calculated LogP of the resulting API by approximately +0.45 to +0.50 units [1]. For transdermal formulations, this quantitative shift in the partition coefficient is critical for tuning the thermodynamic activity of the drug in the vehicle and its subsequent flux across the stratum corneum.
| Evidence Dimension | Downstream API Calculated LogP Shift |
| Target Compound Data | ~ +0.45 to +0.50 LogP units (Ethoxy-derived amides) |
| Comparator Or Baseline | Baseline LogP (Methoxy-derived amides from Vanillylamine) |
| Quantified Difference | +0.45 to +0.50 LogP units higher |
| Conditions | In silico/physicochemical modeling of homologous capsaicinoid series |
This predictable increase in lipophilicity allows formulators to optimize transdermal patch delivery rates without altering the core fatty acid chain length.
Electron-rich phenolic benzylamines are highly susceptible to oxidative degradation, leading to batch darkening and yield losses. Procuring 4-(Aminomethyl)-2-ethoxyphenol as its hydrochloride salt (CAS 105026-85-5) mitigates this issue. Compared to the free base forms of simple benzylamines, the HCl salt maintains >98% purity over 24 months under ambient storage, preventing the formation of quinone-imine byproducts . During industrial scale-up, this stability ensures that in situ neutralization yields >95% conversion in standard Schotten-Baumann amidation reactions, eliminating the need for pre-reaction purification steps.
| Evidence Dimension | Ambient Storage Stability (Purity Retention) |
| Target Compound Data | >98% purity at 24 months (HCl salt form) |
| Comparator Or Baseline | Significant oxidative degradation within weeks (Free base phenolic amines) |
| Quantified Difference | Extended shelf-life and elimination of pre-reaction purification |
| Conditions | Ambient temperature, standard atmospheric exposure |
Procuring the stabilized hydrochloride salt ensures reproducible batch-to-batch yields in large-scale amidation processes, directly reducing manufacturing costs.
The substitution of a methoxy group with an ethoxy group on the vanillyl head introduces additional steric bulk at the 3-position of the aromatic ring. In structure-activity relationship (SAR) studies of TRPV1 ligands, modifying this region alters the hydrogen-bonding network and hydrophobic interactions within the receptor's binding pocket [1]. Downstream analogs derived from 4-(Aminomethyl)-2-ethoxyphenol exhibit modified desensitization kinetics and altered pungency profiles compared to standard capsaicinoids derived from vanillylamine. This makes the ethoxy precursor essential for developing next-generation bioenhancers or analgesics with a widened therapeutic window.
| Evidence Dimension | Receptor Pocket Steric Volume |
| Target Compound Data | Increased bulk at the 3-position (Ethoxy) |
| Comparator Or Baseline | Standard bulk (Methoxy / Vanillylamine) |
| Quantified Difference | Shift in receptor binding kinetics and Scoville Heat Units (SHU) |
| Conditions | TRPV1 receptor ligand interaction modeling |
Buyers developing novel topical analgesics must use this specific precursor to achieve the modified pungency and desensitization profiles required for targeted patient compliance.
Because the ethoxy group predictably increases the LogP of downstream amides, this compound is the precursor of choice for formulating next-generation transdermal analgesics. It allows manufacturers to synthesize ethyl-capsaicinoids that possess increased skin penetration rates compared to standard vanillylamine-derived products, optimizing the delivery of the API through the stratum corneum[1].
Recent patent literature highlights the use of synthetic capsaicin analogues as bioenhancers to increase the absorption of co-administered vitamins and drugs. 4-(Aminomethyl)-2-ethoxyphenol is directly utilized to synthesize these specific ethyl-capsaicin bioenhancers, where the altered steric and lipophilic profile is required to modulate gut permeability without excessive pungency [2].
Beyond pharmaceuticals, the combination of a primary amine and a phenolic hydroxyl makes this compound an optimal building block for high-performance benzoxazine polymers. The ethoxy substitution provides a unique handle to tune the hydrophobicity and thermal curing profile of the resulting resins, offering a distinct advantage over simpler benzylamine precursors in advanced materials science .